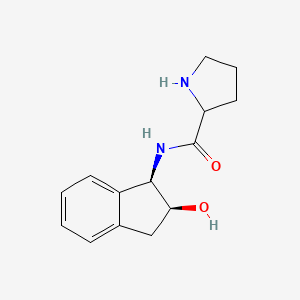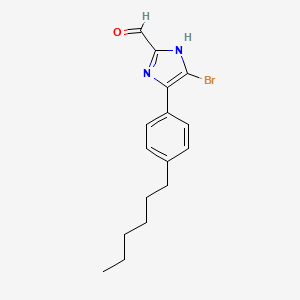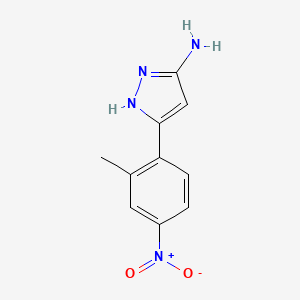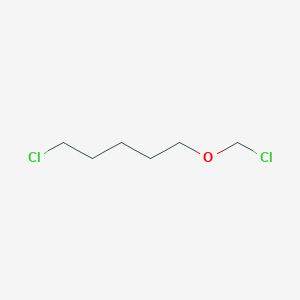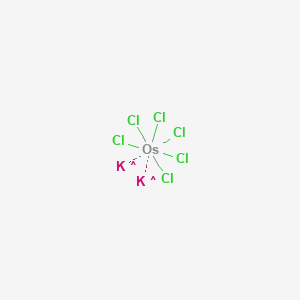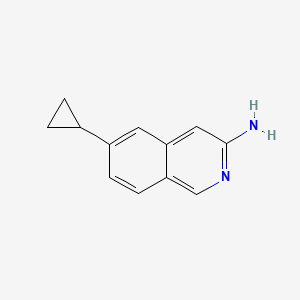![molecular formula C24H20ClN3O2 B13706445 N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-propionamidobenzamide](/img/structure/B13706445.png)
N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-propionamidobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-propionamidobenzamide is a complex organic compound with a molecular formula of C25H20ClN3O3 This compound is characterized by the presence of a chloro, cyano, and propionamido group attached to a benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-propionamidobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a reaction between 3-chloro-4-cyanobenzyl chloride and aniline under basic conditions.
Amidation: The intermediate is then subjected to amidation with propionyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-propionamidobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation at the propionamido group to form corresponding oxides.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of amine derivatives.
Oxidation: Formation of oxide derivatives.
Applications De Recherche Scientifique
N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-propionamidobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-propionamidobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanamide
- N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanamide
Uniqueness
N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-propionamidobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro, cyano, and propionamido groups allow for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C24H20ClN3O2 |
|---|---|
Poids moléculaire |
417.9 g/mol |
Nom IUPAC |
N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]-3-(propanoylamino)benzamide |
InChI |
InChI=1S/C24H20ClN3O2/c1-2-23(29)27-18-10-6-9-17(13-18)24(30)28-19-11-12-20(22(25)14-19)21(15-26)16-7-4-3-5-8-16/h3-14,21H,2H2,1H3,(H,27,29)(H,28,30) |
Clé InChI |
FXDVCRRMWKWKJK-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)C(C#N)C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



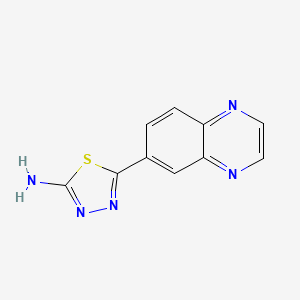
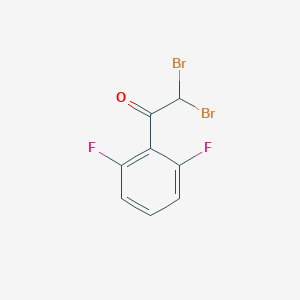

![8-Bromo-1-fluorodibenzo[b,d]furan](/img/structure/B13706372.png)

